molecular formula C16H14F3N3O3 B3007712 1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 339111-24-9

1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B3007712
CAS No.: 339111-24-9
M. Wt: 353.301
InChI Key: HOTVWLWOUXZZDJ-UHFFFAOYSA-N
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Description

1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound with the molecular formula C16H14F3N3O3 It is characterized by the presence of a nitroethyl group and a trifluoromethyl group attached to a phenyl ring, linked through a urea moiety

Properties

IUPAC Name

1-[2-(2-nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(23)21-14-7-2-1-4-11(14)8-9-22(24)25/h1-7,10H,8-9H2,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTVWLWOUXZZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-(2-nitroethyl)aniline with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The nitroethyl group can be oxidized to form corresponding nitro compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol, methanol, and acetic acid. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(2-nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea can be compared with similar compounds such as:

Biological Activity

1-[2-(2-Nitroethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound with the molecular formula C16H14F3N3O3. This compound features a nitroethyl group and a trifluoromethyl group attached to phenyl rings, linked through a urea moiety. Its unique structure suggests potential biological activity, particularly in the fields of medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 2-(2-nitroethyl)aniline with 3-(trifluoromethyl)phenyl isocyanate in organic solvents such as dichloromethane or toluene at temperatures ranging from 0 to 25°C. Purification methods like recrystallization or chromatography are employed to achieve high purity levels.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that certain nitroalkane derivatives demonstrate micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells . The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although detailed studies are required to fully elucidate its spectrum of activity and mechanism.

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets within cells. The presence of the nitro and trifluoromethyl groups enhances its reactivity, allowing it to form hydrogen bonds with biological macromolecules, which may alter their function and lead to therapeutic effects.

Case Studies and Research Findings

Several studies have focused on the biological implications of similar compounds:

  • Study on Anticancer Activity : In one study, a series of nitroalkane derivatives were synthesized and tested against multiple cancer cell lines. The results showed that compounds with similar structural motifs as this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related urea derivatives, revealing significant inhibitory effects against Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can enhance antimicrobial potency, warranting further exploration.

Summary Table of Biological Activities

Activity TypeCell Line/OrganismObserved EffectReference
AnticancerA549Micromolar activity
AnticancerHeLaMicromolar activity
AntimicrobialVarious bacteriaSignificant inhibition

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